molecular formula C16H22N2O3 B7599967 Ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate

Ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate

Cat. No.: B7599967
M. Wt: 290.36 g/mol
InChI Key: VVLNTYHZLQWTDY-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Piperazine derivatives are known for their wide range of biological activities, making them valuable in drug development and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate typically involves the reaction of 3,4-dimethylbenzoyl chloride with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 3,4-dimethylbenzoyl chloride with piperazine in the presence of a base.

    Step 2: Esterification of the resulting intermediate with ethyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to a therapeutic effect. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazine-1-carboxylate
  • Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate
  • Ethyl 4-(3,4-dichlorobenzoyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate is unique due to the presence of the 3,4-dimethylbenzoyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

ethyl 4-(3,4-dimethylbenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-21-16(20)18-9-7-17(8-10-18)15(19)14-6-5-12(2)13(3)11-14/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLNTYHZLQWTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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